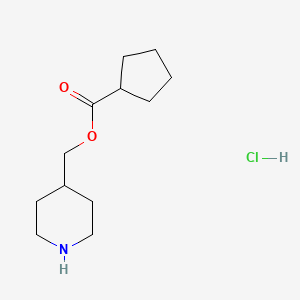

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic esters with ionic components. The parent structure is designated as 4-piperidinylmethyl cyclopentanecarboxylate, indicating the attachment of a cyclopentanecarboxylate ester group to the methyl substituent at the 4-position of the piperidine ring. The hydrochloride designation reflects the protonation of the piperidine nitrogen atom and the associated chloride counterion, forming a stable salt structure that significantly influences the compound's physical and chemical properties.

The molecular formula C₁₂H₂₂ClNO₂ encompasses twelve carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 247.77 grams per mole. This molecular composition reflects the integration of the piperidine heterocycle, the cyclopentane carbocyclic framework, the ester linkage, and the hydrochloride salt component. The structural complexity arises from the presence of multiple rotatable bonds, specifically three rotatable bonds as determined through computational analysis, which contributes to the compound's conformational flexibility.

Detailed molecular descriptor analysis reveals specific hydrogen bonding characteristics that influence the compound's behavior in various chemical environments. The structure contains two hydrogen bond acceptor sites, primarily located at the oxygen atoms of the ester carbonyl group, while the protonated piperidine nitrogen serves as a hydrogen bond donor. These hydrogen bonding capabilities are crucial for understanding the compound's crystalline packing arrangements and solution-phase behavior.

| Molecular Descriptor | Value | Reference Method |

|---|---|---|

| Molecular Weight | 247.77 g/mol | Computed Analysis |

| Hydrogen Bond Donors | 1 | Computational Prediction |

| Hydrogen Bond Acceptors | 2 | Computational Prediction |

| Rotatable Bonds | 3 | Structural Analysis |

| Molecular Formula | C₁₂H₂₂ClNO₂ | Elemental Composition |

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray diffraction analysis provides fundamental insights into the solid-state structure of 4-piperidinylmethyl cyclopentanecarboxylate hydrochloride through the examination of its crystalline lattice arrangements. The crystallographic investigation employs Bragg's law, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ corresponds to the diffraction angle. This fundamental relationship enables the precise determination of atomic positions within the crystal structure and provides detailed information about molecular packing arrangements.

The crystalline structure of hydrochloride salts typically exhibits specific packing motifs that are influenced by the presence of ionic interactions between the protonated amine and the chloride counterion. Single-crystal X-ray diffraction techniques are particularly valuable for determining the three-dimensional arrangement of atoms within the crystal lattice, providing atomic coordinates with high precision. The technique reveals not only the molecular geometry but also the intermolecular interactions that stabilize the crystal structure, including hydrogen bonding networks and van der Waals forces.

Powder X-ray diffraction analysis offers complementary information about the bulk crystalline properties of the compound, particularly useful for phase identification and purity assessment. The diffraction pattern generated by the polycrystalline sample provides characteristic peaks that serve as fingerprints for the specific crystalline form of 4-piperidinylmethyl cyclopentanecarboxylate hydrochloride. These diffraction data are essential for establishing the relationship between the molecular structure and the solid-state properties of the compound.

The crystallographic data typically reveal specific unit cell parameters, including lattice constants and space group symmetry, which govern the arrangement of molecules within the crystal structure. For similar piperidine-containing hydrochloride salts, crystallographic studies have demonstrated the formation of extended hydrogen bonding networks that contribute to crystal stability. These structural features are particularly important for understanding the physical properties and potential polymorphic behavior of the compound.

Conformational Analysis of Piperidine-Cyclopentane Hybrid Scaffold

The conformational analysis of 4-piperidinylmethyl cyclopentanecarboxylate hydrochloride requires careful examination of both the piperidine ring and the cyclopentane moiety, as these structural elements exhibit distinct conformational preferences that influence the overall molecular geometry. The piperidine ring typically adopts a chair conformation that minimizes steric interactions and maximizes orbital overlap, similar to cyclohexane systems. This chair conformation positions the methylene substituent at the 4-position in either an axial or equatorial orientation, with the equatorial position generally being energetically favored due to reduced steric hindrance.

The cyclopentane ring component presents unique conformational characteristics that distinguish it from other cyclic systems. Unlike cyclohexane, which maintains a stable chair conformation, cyclopentane exhibits conformational flexibility with relatively low energy barriers between different puckered conformations. The ring adopts envelope conformations where one carbon atom is displaced from the plane of the other four atoms, thereby relieving both angle strain and torsional strain. The envelope conformation effectively reduces the eclipsing interactions that would otherwise destabilize a planar pentagonal arrangement.

Computational conformational analysis reveals that the optimal geometry of the hybrid scaffold involves specific dihedral angles that minimize intramolecular steric clashes while maintaining favorable electrostatic interactions. The methylene linker connecting the piperidine and cyclopentane components provides rotational freedom that allows the molecule to adopt energetically favorable conformations. This flexibility is quantified by the presence of three rotatable bonds, which contribute to the compound's conformational diversity.

The protonation state of the piperidine nitrogen in the hydrochloride salt significantly influences the conformational preferences of the entire molecular framework. The positively charged nitrogen atom introduces electrostatic effects that can stabilize specific conformations through intramolecular charge-dipole interactions with the ester carbonyl group. These effects are particularly pronounced when the molecular geometry allows for optimal spatial arrangements between the charged center and polarized functional groups.

| Structural Component | Preferred Conformation | Energy Consideration |

|---|---|---|

| Piperidine Ring | Chair | Minimized Steric Strain |

| Cyclopentane Ring | Envelope | Reduced Angle and Torsional Strain |

| Methylene Linker | Extended | Reduced Intramolecular Clashes |

| Ester Group | Planar | Optimal π-Conjugation |

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of hydrogen bonding networks in 4-piperidinylmethyl cyclopentanecarboxylate hydrochloride involves specific interactions between the protonated piperidine nitrogen and the chloride counterion, as well as additional secondary interactions that contribute to the overall stability of the salt structure. The primary hydrogen bonding interaction occurs between the positively charged nitrogen atom, which serves as a hydrogen bond donor, and the chloride anion, which functions as a hydrogen bond acceptor. This fundamental ionic interaction provides the driving force for salt formation and significantly influences the compound's physical properties.

Secondary hydrogen bonding interactions can occur between the protonated amine and other electron-rich centers within the molecular structure, such as the carbonyl oxygen atoms of the ester functional group. These intramolecular hydrogen bonds contribute to conformational stabilization and can influence the preferred three-dimensional arrangement of the molecule in both solid and solution phases. The strength and directionality of these interactions depend on the geometric constraints imposed by the molecular framework and the availability of suitable donor and acceptor sites.

Crystallographic studies of related piperidine hydrochloride salts have revealed characteristic hydrogen bonding motifs that often involve the formation of extended networks through intermolecular interactions. These networks typically feature chains or sheets of molecules connected through hydrogen bonds, contributing to the mechanical properties and stability of the crystalline material. The specific geometry of the hydrogen bonds, including bond lengths and angles, provides insights into the strength and nature of these interactions.

The hydrogen bonding patterns also influence the solubility and dissolution behavior of the hydrochloride salt in polar solvents. The ability of water and other protic solvents to disrupt the hydrogen bonding network between the salt components facilitates dissolution and ionization processes. Understanding these interactions is crucial for predicting the compound's behavior in different chemical environments and for optimizing synthetic and purification procedures.

| Interaction Type | Donor | Acceptor | Estimated Strength |

|---|---|---|---|

| Primary Ionic | N-H (Piperidinium) | Cl⁻ | Strong |

| Secondary Intramolecular | N-H (Piperidinium) | C=O (Ester) | Moderate |

| Intermolecular | N-H (Piperidinium) | C=O (Adjacent Molecule) | Moderate |

| Van der Waals | C-H (Alkyl) | Various | Weak |

Properties

IUPAC Name |

piperidin-4-ylmethyl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2.ClH/c14-12(11-3-1-2-4-11)15-9-10-5-7-13-8-6-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYCUPTXDKROMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-40-6 | |

| Record name | Cyclopentanecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclopentanecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of complex organic molecules.

- Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

- Industry: It is used in the development of new materials and chemical processes.

Neuropharmacological Effects

- Cognitive Enhancement: Studies have shown that compounds similar to 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride can improve cognitive function in animal models by enhancing cholinergic transmission.

- Anti-inflammatory Properties: Research indicates that related compounds exhibit anti-inflammatory effects, potentially beneficial for neurodegenerative diseases characterized by inflammation.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression: It modulates the expression of genes involved in inflammation and neuronal signaling pathways, as evidenced by real-time PCR studies.

- Cell Viability: In vitro studies demonstrate that it does not adversely affect cell viability while reducing inflammatory markers in activated macrophages.

Case Studies

Several case studies highlight the potential applications of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride:

- Alzheimer’s Disease Models: In preclinical trials, administration of this compound showed significant improvements in cognitive deficits associated with Alzheimer’s, supporting its role as a therapeutic candidate.

- Inflammatory Response: A study demonstrated that this compound reduced nitric oxide production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Modifications to the Ester Chain or Piperidine Substituent

2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₁₃H₂₄ClNO₂

- Molecular Weight : 261.79 g/mol

- CAS : 1220021-50-0

- Key Differences: This analog replaces the methyl group linking the piperidine and cyclopentane with an ethyl chain. No direct biological data are provided, but such modifications often influence pharmacokinetic properties .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- CAS : 65214-86-0

- Key Differences : The piperidine ring is substituted with a diphenylmethoxy group instead of a cyclopentanecarboxylate. The bulky aromatic substituents increase steric hindrance and lipophilicity, likely altering binding affinity to targets such as ion channels or receptors. This compound is often used in synthetic intermediates rather than direct therapeutics .

Functional Analogs: Piperidine-Based Bioactive Molecules

Meperidine Hydrochloride (Pethidine)

- Molecular Formula: C₁₅H₂₁NO₂·HCl

- Molecular Weight : 283.79 g/mol

- CAS : 50-13-5 (base); 57-42-1 (HCl salt)

- Key Differences: A clinically used opioid analgesic featuring a phenyl group on the piperidine ring and an ethyl ester.

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (estimated)

- Key Differences: Replaces the piperidinylmethyl group with a methylamino substituent. This simplification reduces molecular complexity but may limit interactions with multi-target systems like G-quadruplex DNA. The compound is primarily a synthetic intermediate, as evidenced by its use in multi-step organic syntheses .

Comparison Table: Key Properties of Selected Compounds

Biological Activity

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview for researchers and practitioners.

The compound is characterized by the presence of a piperidine ring and a cyclopentanecarboxylate moiety, which contribute to its unique chemical reactivity and biological properties. It is utilized as a building block in organic synthesis and has been studied for its interactions with various biological targets.

4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride is believed to act primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This interaction can enhance cholinergic signaling, which is crucial for cognitive functions and memory. Research indicates that selective activation of M4 mAChRs can reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting therapeutic potential for conditions like Alzheimer's disease .

1. Neuropharmacological Effects

- Cognitive Enhancement : Studies have shown that compounds similar to 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride can improve cognitive function in animal models by enhancing cholinergic transmission .

- Anti-inflammatory Properties : Research indicates that related compounds exhibit anti-inflammatory effects, potentially beneficial for neurodegenerative diseases characterized by inflammation .

2. Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It modulates the expression of genes involved in inflammation and neuronal signaling pathways, as evidenced by real-time PCR studies .

- Cell Viability : In vitro studies demonstrate that it does not adversely affect cell viability while reducing inflammatory markers in activated macrophages .

Comparative Analysis

To contextualize the biological activity of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride, it is useful to compare it with similar compounds. The following table summarizes key features:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Piperidinylmethyl cyclopentanecarboxylate HCl | Allosteric modulator of M4 mAChR | Cognitive enhancement, anti-inflammatory |

| 4-Piperidinylmethyl cyclohexanecarboxylate HCl | Allosteric modulator | Similar neuropharmacological effects |

| 4-Piperidinylmethyl benzoate hydrochloride | Receptor antagonist | Varying effects on cognition and inflammation |

Case Studies

Several case studies highlight the potential applications of this compound:

- Alzheimer’s Disease Models : In preclinical trials, administration of 4-Piperidinylmethyl cyclopentanecarboxylate hydrochloride showed significant improvements in cognitive deficits associated with Alzheimer’s, supporting its role as a therapeutic candidate .

- Inflammatory Response : A study demonstrated that this compound reduced nitric oxide production in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent .

Q & A

Advanced Question

- Molecular docking : Screen against G-quadruplex DNA structures (e.g., c-myc/c-Kit promoters) to identify binding affinity .

- Thermodynamic profiling : Calculate ΔΔG values to compare stabilization effects of piperidinylmethyl derivatives on DNA targets .

- QSAR modeling : Correlate substituent effects (e.g., cyclopentane vs. cyclohexane) with activity using Hammett constants or logP values .

Advanced Question

- Steric effects : Bulky substituents (e.g., 4-toluenesulfonate) reduce membrane permeability but enhance target selectivity .

- Electron-withdrawing groups : Fluorine or sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) increase metabolic stability .

- Salt forms : Hydrochloride salts improve aqueous solubility vs. free bases, critical for in vivo bioavailability .

Q. Comparative Analysis

| Modification | Solubility (mg/mL) | LogP | Target Binding Affinity | Reference |

|---|---|---|---|---|

| Hydrochloride salt | 12.5 | 1.8 | High | |

| Free base | 0.3 | 2.5 | Moderate |

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Advanced Question

The piperidine nitrogen’s nucleophilicity is modulated by:

- Protonation state : Hydrochloride salt formation (pH < 4) enhances electrophilic reactivity in SN2 reactions .

- Steric hindrance : Cyclopentane’s ring strain vs. cyclohexane increases susceptibility to ring-opening reactions .

- Leaving groups : Tosylate esters (e.g., 4-toluenesulfonate) facilitate cleaner substitutions vs. halides .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Question

- Forced degradation studies : Expose to pH 1–9 buffers at 40°C for 48 hours; monitor via LCMS for hydrolytic byproducts (e.g., cyclopentanecarboxylic acid) .

- Light exposure tests : UV-Vis spectroscopy detects photodegradation (λmax shifts indicate piperidine ring oxidation) .

- Long-term storage : Store at -20°C in amber vials under nitrogen to prevent hydrochloride dissociation .

What are the limitations of current synthetic routes, and how can they be addressed?

Advanced Question

- Low yields in diazotization : Replace zinc with Pd/C for catalytic hydrogenation to reduce side reactions .

- Chromatography dependency : Adopt recrystallization (e.g., ethyl acetate/hexane) for scalable purification .

- Byproduct formation : Optimize stoichiometry (e.g., 1.1 eq. sodium nitrite) and reaction time (≤1.5 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.